N-(2-oxocyclopentyl)prop-2-enamide
CAS No.: 2150271-57-9
Cat. No.: VC11517359
Molecular Formula: C8H11NO2
Molecular Weight: 153.18 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2150271-57-9 |
|---|---|
| Molecular Formula | C8H11NO2 |
| Molecular Weight | 153.18 g/mol |
| IUPAC Name | N-(2-oxocyclopentyl)prop-2-enamide |
| Standard InChI | InChI=1S/C8H11NO2/c1-2-8(11)9-6-4-3-5-7(6)10/h2,6H,1,3-5H2,(H,9,11) |
| Standard InChI Key | IZXUJAXRULOFIX-UHFFFAOYSA-N |
| Canonical SMILES | C=CC(=O)NC1CCCC1=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
N-(2-Oxocyclopentyl)prop-2-enamide is defined by the molecular formula , corresponding to a molecular weight of 153.18 g/mol. The IUPAC name underscores its cyclopentyl backbone (2-oxocyclopentyl) and acrylamide moiety (prop-2-enamide). Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 2150271-57-9 |
| Canonical SMILES | C=CC(=O)NC1CCCC1=O |
| InChI Key | IZXUJAXRULOFIX-UHFFFAOYSA-N |
| Purity | 95% |
The compound’s structure combines a five-membered cyclopentane ring with a ketone at the 2-position and an acrylamide group attached to the nitrogen atom.
Hypothetical Synthesis Pathways
Schotten-Baumann Amidation
The Schotten-Baumann reaction, widely used for amide synthesis , could theoretically produce N-(2-oxocyclopentyl)prop-2-enamide. A proposed pathway involves:
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Reactant Preparation:
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Amine Component: 2-Aminocyclopentanone.
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Acyl Chloride: Acryloyl chloride (prop-2-enoyl chloride).
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Reaction Conditions:
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Base: Aqueous or .
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Solvent: Tetrahydrofuran (THF) or dichloromethane.
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Temperature: 0–25°C (ice bath to room temperature).
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Reaction Equation:
Challenges and Optimization
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Steric Hindrance: The cyclopentyl ring may impede nucleophilic attack by the amine.
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Competitive Reactions: The ketone group could undergo undesired side reactions (e.g., enolization).
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Yield Improvement: Strategies might include slow addition of acyl chloride, excess base to neutralize , and low-temperature conditions .
Future Research Directions
Synthesis Optimization
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Catalytic Methods: Explore organocatalysts or transition-metal catalysts to enhance yield.
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Green Chemistry: Use ionic liquids or microwave-assisted synthesis to reduce waste.
Property Characterization
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Thermal Stability: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
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Solubility Profile: Test in polar (water, DMSO) and nonpolar (hexane, toluene) solvents.
Application-Driven Studies
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Polymer Synthesis: Investigate copolymerization with styrene or methyl methacrylate.
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Biological Screening: Assess toxicity, antimicrobial, and anticancer activity in vitro.
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